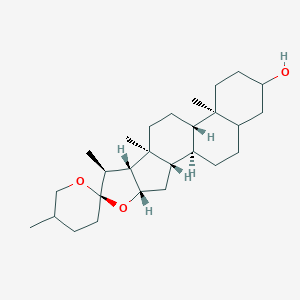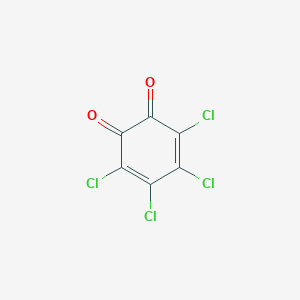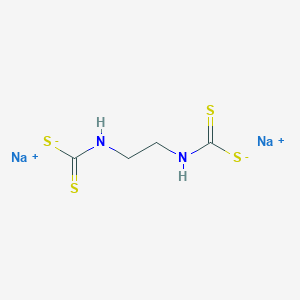![molecular formula C10H13N B031075 2,3,4,5-四氢-1H-苯并[b]氮杂卓 CAS No. 1701-57-1](/img/structure/B31075.png)
2,3,4,5-四氢-1H-苯并[b]氮杂卓
概述
描述
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has a wide range of scientific research applications:
作用机制
Target of Action
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a quinoline derivative that has been shown to be an agonist of the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
As an agonist of the 5HT2C receptor, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine binds to these receptors and activates them, leading to a series of intracellular events . .
Biochemical Pathways
The activation of the 5HT2C receptor can affect various biochemical pathways. For instance, it has been shown to inhibit histone H3 phosphorylation . This could potentially affect gene expression and other cellular processes.
Result of Action
生化分析
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has been shown to be an agonist of the 5HT2C receptor It interacts with this receptor, leading to a series of biochemical reactions
Cellular Effects
It has been shown to have minimal activity in vivo
Molecular Mechanism
It has been shown to inhibit histone H3 phosphorylation , which could potentially lead to changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone . Other methods include the Beckmann rearrangement, the Mitsunobu reaction, reductive ring opening of aza-bridged azepines, and ring-closing metathesis .
Industrial Production Methods
Industrial production methods for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
相似化合物的比较
Similar Compounds
1-Benzazepine: Contains a benzene ring fused to an azepine ring at the 1-position.
2-Benzazepine: Contains a benzene ring fused to an azepine ring at the 2-position.
3-Benzazepine: Contains a benzene ring fused to an azepine ring at the 3-position.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is unique due to its specific structural configuration and its ability to act as an agonist of the 5HT2C receptor. This distinguishes it from other benzazepine derivatives, which may have different receptor affinities and biological activities .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVNYACSSGXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341888 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-57-1 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

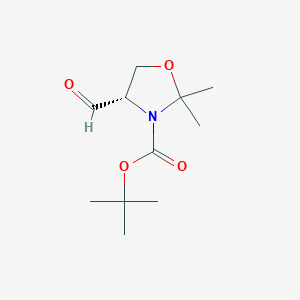
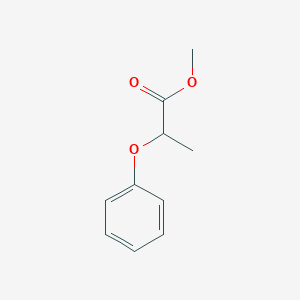
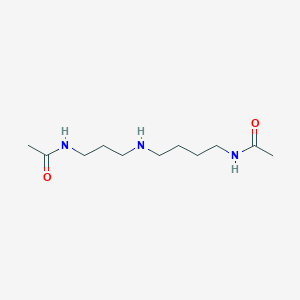

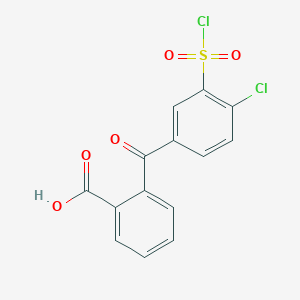
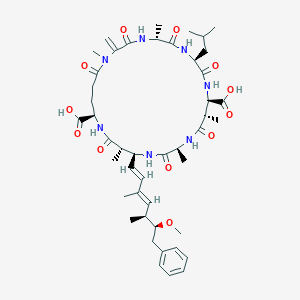
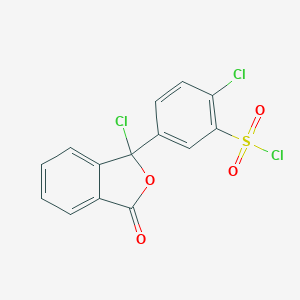


![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
